N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields, including agriculture, medicine, and materials science. This compound is characterized by its threefold symmetry and the presence of multiple alkyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with the corresponding amines. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. The yields of the product can vary from moderate to high, depending on the specific amines used and the reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, replacing one of the alkyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and materials science
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Mechanism of Action
The mechanism by which N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine exerts its effects depends on its specific application. In biological systems, it may act by binding to metal ions and altering the activity of metalloproteins. In chemical reactions, it can serve as a nucleophile or electrophile, participating in various substitution and complexation reactions .
Comparison with Similar Compounds
Similar Compounds
Hexaphenylmelamine: Another 1,3,5-triazine derivative with different alkyl groups.
N2,N2,N4,N4,N6,N6-hexaphenyl-1,3,5-triazine-2,4,6-triamine: Similar structure but with phenyl groups instead of alkyl groups
Uniqueness
N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of alkyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific steric and electronic characteristics .
Properties
CAS No. |
38551-14-3 |
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Molecular Formula |
C21H42N6 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
2-N,2-N-dibutyl-6-N,6-N-diethyl-4-N,4-N-dipropyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H42N6/c1-7-13-17-27(18-14-8-2)21-23-19(25(11-5)12-6)22-20(24-21)26(15-9-3)16-10-4/h7-18H2,1-6H3 |
InChI Key |
ZXKIUVJDTDADIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)N(CCC)CCC)N(CC)CC |
Origin of Product |
United States |
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